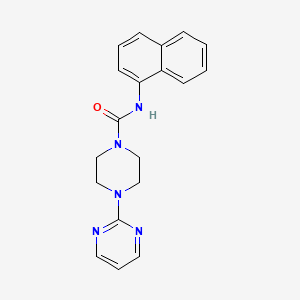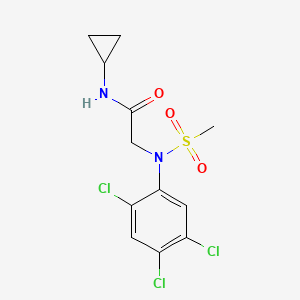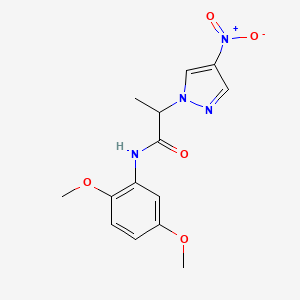![molecular formula C13H17N3O6S B4218417 3-[4-(3-Nitrophenyl)sulfonylpiperazin-1-yl]propanoic acid](/img/structure/B4218417.png)
3-[4-(3-Nitrophenyl)sulfonylpiperazin-1-yl]propanoic acid
Vue d'ensemble
Description
3-[4-(3-Nitrophenyl)sulfonylpiperazin-1-yl]propanoic acid is an organic compound with the molecular formula C13H17N3O6S This compound features a piperazine ring substituted with a 3-nitrophenylsulfonyl group and a propanoic acid moiety
Mécanisme D'action
Target of Action
The primary target of 3-{4-[(3-nitrophenyl)sulfonyl]-1-piperazinyl}propanoic acid is the Mitochondrial Citrate Transport Protein (CTP) . CTP is a key protein involved in the exchange of tricarboxylates, which are intermediates in anabolism and catabolism .
Mode of Action
The compound acts as an inhibitor of CTP . It blocks the exchange of tricarboxylates by CTP, thereby affecting the metabolic processes that rely on these intermediates .
Biochemical Pathways
By inhibiting CTP, the compound disrupts the Citric Acid Cycle (TCA cycle) . The TCA cycle is a crucial metabolic pathway that provides energy through the oxidation of acetyl-CoA. By blocking the exchange of tricarboxylates, the compound can potentially disrupt energy production and other downstream processes that rely on the intermediates of the TCA cycle .
Pharmacokinetics
It is soluble in dmso, suggesting it may have good bioavailability .
Result of Action
The inhibition of CTP and disruption of the TCA cycle can have significant molecular and cellular effects. These effects can include reduced energy production and potentially the disruption of other metabolic processes that rely on the intermediates of the TCA cycle .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
3-{4-[(3-nitrophenyl)sulfonyl]-1-piperazinyl}propanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as mitochondrial citrate transport protein (CTP), which is crucial for the exchange of tricarboxylates in anabolism and catabolism . The interaction with CTP is competitive, making 3-{4-[(3-nitrophenyl)sulfonyl]-1-piperazinyl}propanoic acid a potent inhibitor. Additionally, this compound may interact with other proteins involved in metabolic pathways, influencing their activity and function.
Cellular Effects
The effects of 3-{4-[(3-nitrophenyl)sulfonyl]-1-piperazinyl}propanoic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the transition of endothelial to mesenchymal cells, a process critical in various physiological and pathological conditions . By modulating cell signaling pathways, 3-{4-[(3-nitrophenyl)sulfonyl]-1-piperazinyl}propanoic acid can alter gene expression patterns, leading to changes in cellular function and behavior.
Molecular Mechanism
At the molecular level, 3-{4-[(3-nitrophenyl)sulfonyl]-1-piperazinyl}propanoic acid exerts its effects through specific binding interactions with biomolecules. The compound’s sulfonyl group is known to form hydrogen bonds with target proteins, stabilizing the interaction and inhibiting enzyme activity . This inhibition can lead to downstream effects on metabolic pathways and gene expression. Additionally, the nitrophenyl group may participate in π-π interactions with aromatic residues in proteins, further enhancing the binding affinity and specificity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-{4-[(3-nitrophenyl)sulfonyl]-1-piperazinyl}propanoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure may lead to degradation and reduced efficacy . Long-term studies in vitro and in vivo have indicated that the compound can have sustained effects on cellular processes, although the exact nature of these effects may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 3-{4-[(3-nitrophenyl)sulfonyl]-1-piperazinyl}propanoic acid in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, toxic or adverse effects may be observed . These effects can include cellular toxicity, disruption of normal metabolic processes, and potential organ damage. It is essential to determine the optimal dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
3-{4-[(3-nitrophenyl)sulfonyl]-1-piperazinyl}propanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of mitochondrial citrate transport protein (CTP) affects the tricarboxylic acid (TCA) cycle and glutaminolysis, essential for cellular energy production and biosynthesis . By modulating these pathways, the compound can influence overall cellular metabolism and energy balance.
Transport and Distribution
The transport and distribution of 3-{4-[(3-nitrophenyl)sulfonyl]-1-piperazinyl}propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and efficacy, as well as its potential side effects. Understanding the transport mechanisms is crucial for optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of 3-{4-[(3-nitrophenyl)sulfonyl]-1-piperazinyl}propanoic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects . For example, the compound may localize to mitochondria, where it inhibits mitochondrial citrate transport protein (CTP), affecting cellular energy metabolism. The precise localization can impact the compound’s function and therapeutic potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Nitrophenyl)sulfonylpiperazin-1-yl]propanoic acid typically involves the following steps:
Formation of 3-nitrobenzenesulfonyl chloride: Nitrobenzene is reacted with chlorosulfonic acid at elevated temperatures to produce 3-nitrobenzenesulfonyl chloride.
Nucleophilic substitution: The 3-nitrobenzenesulfonyl chloride is then reacted with piperazine to form 4-[(3-nitrophenyl)sulfonyl]-1-piperazine.
Alkylation: The resulting compound is further alkylated with 3-bromopropanoic acid under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(3-Nitrophenyl)sulfonylpiperazin-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents are often used.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be employed.
Major Products
Reduction: The major product would be the corresponding amine derivative.
Substitution: Products depend on the nucleophile used; for example, reaction with an amine could yield a sulfonamide.
Hydrolysis: The products would include the corresponding carboxylic acid and amine or alcohol.
Applications De Recherche Scientifique
3-[4-(3-Nitrophenyl)sulfonylpiperazin-1-yl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its sulfonamide group.
Industry: It may be used in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(3-nitrophenyl)sulfonyl]-1-piperazine
- 3-nitrobenzenesulfonyl chloride
- 3-[(3-nitrophenyl)sulfamoyl]-2-thiophenecarboxylic acid
Uniqueness
3-[4-(3-Nitrophenyl)sulfonylpiperazin-1-yl]propanoic acid is unique due to its combination of a piperazine ring, a nitrophenylsulfonyl group, and a propanoic acid moiety. This structure provides a versatile platform for chemical modifications and potential biological activity, distinguishing it from other similar compounds .
Propriétés
IUPAC Name |
3-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O6S/c17-13(18)4-5-14-6-8-15(9-7-14)23(21,22)12-3-1-2-11(10-12)16(19)20/h1-3,10H,4-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGHHAHAKFAFMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-chloro-5-methoxy-4-phenylmethoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B4218336.png)
![7-[(3-Nitrophenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B4218337.png)


![1-[2-(2-methoxyphenoxy)ethyl]-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B4218376.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[4-(3-chloro-4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4218383.png)
![N-(4-fluorophenyl)-3-[(4-fluorophenyl)sulfonyl-methylamino]-2,4-dimethylbenzenesulfonamide](/img/structure/B4218390.png)
![N-ethyl-2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B4218410.png)
![4-chloro-N-(2-methylphenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4218411.png)
![ethyl 1-[(5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B4218423.png)

![methyl 2-({[4-(2,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}amino)benzoate](/img/structure/B4218430.png)
![2-chloro-N-[3-[(4-chlorobenzoyl)amino]-4-methylphenyl]benzamide](/img/structure/B4218431.png)
![9-{2-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4218437.png)
